molecular formula C20H20N2O4 B11646617 2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B11646617
M. Wt: 352.4 g/mol
InChI Key: GHEBQEPGZGYBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a polysubstituted heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction (MCR). This reaction includes the condensation of an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst. The reaction is carried out under mild conditions, often in ethanol or other suitable solvents .

Industrial Production Methods

For industrial production, the process can be scaled up using similar multicomponent reactions. The use of recyclable catalysts and green solvents is preferred to enhance the sustainability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodobenzene diacetate (IBD), N-chlorosuccinimide (NCS)

    Substitution: N-bromosuccinimide (NBS)

Major Products Formed

    Oxidation: Highly functionalized 3-amino-2,2-dialkoxy-benzo derivatives

    Substitution: Brominated derivatives

Mechanism of Action

The mechanism of action of 2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes .

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C20H20N2O4/c1-3-4-9-24-14-7-5-13(6-8-14)17-15(11-21)19(22)26-16-10-12(2)25-20(23)18(16)17/h5-8,10,17H,3-4,9,22H2,1-2H3

InChI Key

GHEBQEPGZGYBCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.